

# The Rise and Fall of Hyprenan (Prenalterol): A Technical History

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Prenalterol, marketed under the brand name Hyprenan, emerged in the late 1970s and early 1980s as a promising cardiotonic agent for the treatment of heart failure. Developed by the Swedish pharmaceutical company Hässle, a subsidiary of Astra, it was identified by the code H 133/22. It was also associated with Ciba-Geigy under the code CGP 7760 B. As a selective β1-adrenoceptor partial agonist, Prenalterol was designed to enhance myocardial contractility with a lesser effect on heart rate, offering a potential advantage over existing therapies.[1] This technical guide provides an in-depth history of Prenalterol, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical findings that ultimately led to its diminished role in cardiovascular medicine. The information is compiled from numerous clinical studies, with quantitative data presented in structured tables and key methodologies and signaling pathways visualized.

## Introduction: The Quest for a Selective Inotrope

In the landscape of cardiovascular drug development, the search for an ideal inotropic agent—one that could strengthen the heart's contractions without inducing significant tachycardia or increasing myocardial oxygen demand—was a paramount goal. **Prenalterol** was conceived to fill this therapeutic niche. Its selective partial agonism at the  $\beta$ 1-adrenergic receptor was intended to provide a balanced and controlled stimulation of the heart muscle. Marketed in



several Scandinavian countries, including Denmark, Norway, and Sweden, Hyprenan represented a novel approach to managing acute and chronic heart failure.[1]

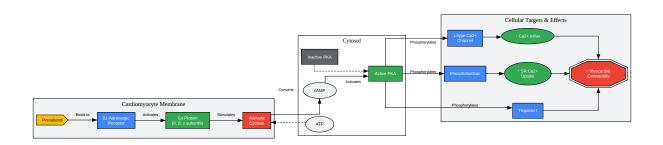
# Mechanism of Action: A Selective β1-Adrenergic Partial Agonist

**Prenalterol** exerts its effects by selectively binding to and partially activating  $\beta$ 1-adrenergic receptors, which are predominantly located in cardiac tissue. This partial agonism is a key feature, with an intrinsic sympathomimetic activity of approximately 60%.[1]

## **Signaling Pathway**

Upon binding to the β1-adrenergic receptor, **Prenalterol** initiates a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (camp). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins within the cardiomyocyte. Key phosphorylation targets include L-type calcium channels (increasing calcium influx), phospholamban (disinhibiting the sarcoplasmic reticulum Ca2+-ATPase [SERCA], thus enhancing calcium reuptake and storage), and troponin I (modulating myofilament sensitivity to calcium). The net effect of this cascade is an increase in intracellular calcium availability during systole, resulting in enhanced myocardial contractility (positive inotropy).





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**Prenalterol**'s β1-adrenergic signaling cascade.

## **Pharmacokinetic Profile**

**Prenalterol** was developed for both intravenous and oral administration, with studies characterizing its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of **Prenalterol** 



Parameter	Value	Route of Administration	Subject Population	Citation
Time to Peak Plasma Concentration	~0.5 hours	Oral (solution)	Healthy Subjects	[2]
Bioavailability	~25%	Oral (solution)	Healthy Subjects	[2]
Elimination Half- Life	~1.8 hours	Intravenous / Oral	Healthy Subjects	[2]
Distribution Half- Life	~7 minutes	Intravenous	Healthy Subjects	[2]
Excretion	~90% in urine within 24h	Intravenous / Oral	Healthy Subjects	[2]
Unchanged Drug in Urine	~60%	Intravenous	Healthy Subjects	[2]
Unchanged Drug in Urine	~13%	Oral (solution)	Healthy Subjects	[2]

# Hemodynamic Effects: Clinical Trial Data

Numerous clinical studies in the early 1980s evaluated the hemodynamic effects of **Prenalterol** in patients with heart failure and coronary artery disease. A consistent finding was its ability to improve cardiac performance.

Table 2: Hemodynamic Effects of Intravenous Prenalterol in Patients with Heart Failure



Paramete r	Baseline (Control)	Post- Prenalter ol	% Change	p-value	Study Populatio n	Citation
Cardiac Index (L/min/m²)	2.7 ± 0.7	3.3 ± 0.7	+22.2%	< 0.01	16 patients with severe CHF	[3]
Cardiac Index (L/min/m²)	-	-	+37.5%	Significant	8 patients post-atrial septal defect closure	[4]
Cardiac Output (L/min)	4.4 ± 0.9	5.8 ± 1.8	+31.8%	< 0.01	10 patients with chronic heart failure	[5]
Stroke Index (mL/beat/m <sup>2</sup> )	-	-	+16.2%	Significant	8 patients post-atrial septal defect closure	[4]
Heart Rate (beats/min)	81 ± 7	90 ± 7	+11.1%	< 0.05	16 patients with severe CHF	[3]
Mean Arterial Pressure (mmHg)	-	-	+26.5%	Significant	8 patients post-atrial septal defect closure	[4]



dp/dtmax	-	-	+84.5%	Significant	8 patients post-atrial septal defect closure	[4]
PEP/LVET Ratio	0.56 ± 0.15	0.49 ± 0.09 (at 1 month)	-12.5%	< 0.05	10 patients with chronic heart failure	[5]
Ejection Fraction (%)	20 ± 10	27 ± 12 (at 1 week)	+35%	< 0.05	16 patients with severe CHF	[3]

Table 3: Hemodynamic Effects of Oral Prenalterol in Patients with Heart Failure

Paramete r	Baseline (Control)	Post- Prenalter ol (1 month)	% Change	p-value	Study Populatio n	Citation
Cardiac Output (L/min)	4.4 ± 0.9	Maintained increase	-	-	10 patients with chronic heart failure	[5]
Treadmill Exercise Duration	-	Significantl y improved	-	-	10 patients with chronic heart failure	[5]

# **Experimental Protocols**



The clinical evaluation of **Prenalterol** relied on established methods for assessing cardiovascular function.

## **Measurement of Hemodynamic Parameters**

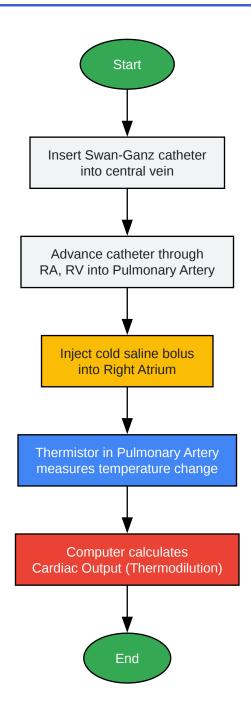
A common methodology for the invasive assessment of hemodynamic parameters in the cited studies involved the use of a Swan-Ganz pulmonary artery catheter.

• Objective: To measure cardiac output, pulmonary artery pressure, and other hemodynamic variables.

#### Procedure:

- A multi-lumen, balloon-tipped Swan-Ganz catheter is inserted into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and right ventricle into the pulmonary artery.
- Cardiac Output Measurement (Thermodilution): A known volume of cold saline is injected into the right atrium through a proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time. The cardiac output is inversely proportional to the area under the temperature-time curve, calculated by a dedicated computer.[6][7][8]
- Pressure Measurements: Transducers connected to the catheter's ports continuously measure pressures in the right atrium, right ventricle, and pulmonary artery.





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Workflow for cardiac output measurement.

## **Assessment of Left Ventricular Ejection Fraction (LVEF)**

Radionuclide ventriculography (also known as a MUGA scan) was a key non-invasive technique used to determine LVEF.

• Objective: To quantify the pumping efficiency of the left ventricle.



#### • Procedure:

- The patient's red blood cells are labeled in vitro or in vivo with a radioactive tracer, typically Technetium-99m.
- A gamma camera acquires images of the heart, synchronized with the patient's electrocardiogram (ECG), over several hundred cardiac cycles.
- o The acquired data is used to generate a composite, cinematic image of the beating heart.
- Regions of interest are drawn around the left ventricle at end-diastole (maximum volume)
   and end-systole (minimum volume).
- The radioactivity counts within these regions, which are proportional to blood volume, are used to calculate the ejection fraction using the formula: LVEF = [(End-Diastolic Counts End-Systolic Counts) / End-Diastolic Counts] x 100.[9][10][11]

# The Decline of Prenalterol: Efficacy and Safety Concerns

Despite promising acute hemodynamic effects, the long-term utility of **Prenalterol** came into question. Studies began to reveal a lack of sustained improvement in cardiac function and exercise capacity over months of treatment.[3][12] For instance, one study noted that while the cardiac index and ejection fraction improved at one week, these parameters returned to near-baseline levels by three to six months.[3] This attenuation of effect was likely due to the development of tolerance, a common phenomenon with continuous  $\beta$ -agonist stimulation involving receptor downregulation and desensitization.

Furthermore, while some short-term studies reported a good safety profile with transient side effects like palpitations, the broader context of  $\beta$ -agonist therapy in chronic heart failure was evolving.[5][13] The understanding grew that long-term stimulation of the sympathetic nervous system, even with a partial agonist, could be detrimental, potentially increasing the risk of arrhythmias and mortality. This shift in paradigm, coupled with the demonstrated long-term mortality benefits of  $\beta$ -blockers in heart failure, ultimately led to the decline in the use of  $\beta$ -agonists like **Prenalterol** for chronic management.



While a specific date for the formal withdrawal of Hyprenan from the market is not readily available in the published literature, its use is now considered primarily of historical and investigational interest.

### Conclusion

Prenalterol (Hyprenan) represents an important chapter in the history of cardiovascular drug development. It embodied a rational design approach aimed at achieving selective inotropic support for the failing heart. While it demonstrated significant and beneficial acute hemodynamic effects, its long-term efficacy was limited by the development of tolerance. The broader evolution in the understanding of heart failure pathophysiology, which moved away from long-term sympathomimetic stimulation and towards neurohormonal blockade, ultimately defined Prenalterol's legacy as a stepping stone rather than a cornerstone of heart failure therapy. The data and methodologies from its clinical evaluation, however, contributed valuable knowledge to the field and remain instructive for researchers and drug development professionals today.

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